2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid
Description
Historical Perspective and Discovery
2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid (CAS 69049-86-1) emerged as a structurally unique carboxamide derivative in the early 2000s, with its first documented synthesis methods appearing in patent literature by 2005. The compound gained prominence due to its stereochemical complexity, particularly its adjacent tert-butylcarbamoyl and carboxylic acid groups on a cyclohexane backbone. Early synthetic routes focused on coupling tert-butylamine with cyclohexanecarboxylic acid derivatives using carbodiimide-based reagents. A pivotal 2016 patent detailed its use in synthesizing stereochemically controlled carboxamide coolants for oral care products, highlighting its role in industrial applications.
Significance in Organic Chemistry Research
This compound serves as a model system for studying:
- Steric and electronic effects : The tert-butyl group induces significant steric hindrance, altering reaction pathways in nucleophilic acyl substitutions.
- Conformational analysis : The cyclohexane ring adopts chair conformations that position substituents axially or equatorially, influencing reactivity (Table 1).
- Asymmetric synthesis : Methods to control the relative configuration of its carbamoyl and carboxylic acid groups have advanced chiral resolution techniques.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₁NO₃ | |
| Molecular Weight | 227.30 g/mol | |
| XLogP | 2.00 | |
| Topological Polar Surface Area | 66.4 Ų |
Position in Carboxamide Chemistry
Compared to linear carboxamides, this compound exhibits:
- Enhanced rigidity : The cyclohexane scaffold restricts rotational freedom, making it valuable for studying enzyme-substrate interactions.
- Unique hydrogen-bonding patterns : The cis/trans arrangement of substituents creates distinct hydrogen-bond donor/acceptor profiles (Figure 1).
- Thermal stability : The tert-butyl group increases decomposition temperatures (>215°C), enabling high-temperature applications.
Industrial applications leverage its stability in peptide mimetics and polymer crosslinking agents, where traditional carboxamides would degrade.
Relevance in Cyclohexane Derivatives Research
As a prototypical bicyclic carboxamide, this compound has advanced understanding of:
- Ring strain effects : The 1,2-disubstituted cyclohexane system demonstrates how substituent positioning affects ring puckering.
- Stereoelectronic interactions : Conformational studies reveal how the tert-butyl group’s bulk influences electron distribution in the carboxylic acid moiety.
- Crystal engineering : Its solid-state packing patterns inform the design of cyclohexane-based metal-organic frameworks.
Recent synthetic breakthroughs include catalyst-free epimerization methods that convert cis-isomers to the thermodynamically stable trans-form with >93% efficiency. These developments have implications for manufacturing chiral drugs and liquid crystals requiring precise stereochemical control.
Properties
IUPAC Name |
2-(tert-butylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYLQMLQBRWTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398063 | |
| Record name | 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69049-86-1 | |
| Record name | 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid typically involves the introduction of a tert-butyl carbamoyl protecting group on a cyclohexanecarboxylic acid scaffold bearing an amino substituent. The key points in the preparation include:
- Starting from cyclohexanecarboxylic acid derivatives or their esters.
- Introduction of the tert-butyl carbamoyl group via reaction with tert-butyl carbamate or related reagents.
- Control of stereochemistry (cis/trans isomers) due to the cyclohexane ring substituents.
- Purification and isolation of the desired stereoisomer.
Preparation via Protection of trans-4-Amino-1-cyclohexanecarboxylic Acid
A prominent method involves the selective protection of trans-4-amino-1-cyclohexanecarboxylic acid to yield the tert-butylcarbamoyl derivative:
- Starting Material: A mixture of cis and trans 4-amino-1-cyclohexanecarboxylic acid derivatives, often protected as BOC (tert-butoxycarbonyl) amino acids.
- Reagents and Conditions: The mixture is treated with potassium carbonate and bromethane in acetone at 60 °C for about 3 hours. This alkylation step favors the formation of the trans isomer.
- Isolation: The reaction mixture is cooled, and a white precipitate forms, which is filtered and washed. The precipitate is then subjected to acid-base extraction using citric acid and dichloromethane.
- Yield and Purity: The isolated trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid is obtained with a purity of 99.1% and a yield of approximately 62%.
Stereoisomer Separation and Purification
Due to the presence of cis and trans isomers, stereochemical purity is critical:
- Separation Techniques: The mixture of cis and trans isomers can be separated by selective crystallization and salt formation. For example, recrystallization from solvents like acetonitrile or ethanol is used to obtain pure stereoisomers in related compounds.
- Analytical Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, including chiral selector-based NMR, is employed to confirm enantiomeric and diastereomeric purity.
Alternative Synthetic Routes
While direct protection of the amino group is common, other routes include:
- Hydrogenation of Benzenecarboxylic Acid Derivatives: Starting from benzenecarboxylic acid compounds, catalytic hydrogenation using rhodium or ruthenium catalysts under specific solvents (tertiary cyclic amides) can yield cyclohexanecarboxylic acid derivatives, which can then be functionalized further.
- Synthesis of tert-Butyl Esters: The tert-butyl ester of cyclohexanecarboxylic acid can be synthesized via reaction of S-tert-butyl cyclohexanecarbothioate with tert-butyl alcohol and mercury(II) trifluoroacetate in anhydrous acetonitrile, followed by workup involving hexane washing and drying. This ester can serve as a precursor for further derivatization to the carbamoyl compound.
Summary Table of Preparation Methods
Research Findings and Considerations
- Stereochemistry Control: The trans isomer is often favored due to its stability and biological relevance. The alkylation step with bromethane selectively precipitates the trans isomer.
- Scalability: The described methods have been demonstrated on multi-gram scales, indicating potential for industrial application.
- Purity Assessment: Advanced NMR techniques and recrystallization protocols ensure high stereochemical purity, essential for pharmaceutical applications.
- Environmental and Safety Notes: Use of mercury(II) trifluoroacetate requires careful handling due to toxicity; alternative methods avoiding heavy metals may be preferable.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: Cyclohexanecarboxylic acid derivatives with reduced functional groups.
Substitution: New compounds with different functional groups replacing the tert-butylcarbamoyl group.
Scientific Research Applications
Chemistry
2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it further, leading to various derivatives that can exhibit different chemical properties. This versatility is crucial in developing new synthetic pathways for organic compounds .
Research has indicated potential biological activities associated with this compound. It is being investigated for its interactions with various biomolecules, particularly in the context of enzyme inhibition and receptor modulation. The tert-butylcarbamoyl group may enhance the compound's stability and bioavailability, making it a candidate for further biological studies .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been associated with the development of inhibitors targeting arginase enzymes (ARG-1 and ARG-2), which are implicated in various disorders, including cancer and metabolic diseases. Compounds derived from this acid have shown promise in preliminary studies for modulating immune responses and reducing tumor growth .
Case Study 1: Arginase Inhibition
Recent studies have focused on the role of arginase inhibitors derived from this compound. For instance, compounds exhibiting high potency against arginase enzymes have been synthesized, demonstrating significant anti-tumor activity in vivo. These findings suggest that derivatives of this compound could be developed into effective therapeutic agents for treating cancer .
Case Study 2: Anti-inflammatory Properties
Another area of investigation involves the anti-inflammatory properties of derivatives synthesized from this compound. In vivo studies have shown that certain derivatives can significantly reduce inflammation in animal models, indicating their potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Versatile derivative formation |
| Biological Activity | Investigated for interactions with biomolecules | Potential enzyme inhibition |
| Medicinal Chemistry | Development of therapeutic agents targeting arginase enzymes | Promising results in anti-tumor activity |
| Anti-inflammatory | Evaluation of anti-inflammatory properties in animal models | Significant reduction in inflammation observed |
Mechanism of Action
The mechanism of action of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylcarbamoyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound without the tert-butylcarbamoyl group.
2-(Tert-butylcarbamoyl)benzoic acid: A similar compound with a benzene ring instead of a cyclohexane ring.
2-(Tert-butylcarbamoyl)cyclopentanecarboxylic acid: A similar compound with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid is unique due to its specific structure, which combines the stability of the cyclohexane ring with the reactivity of the tert-butylcarbamoyl group. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Biological Activity
2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid is an organic compound characterized by its molecular formula and a molecular weight of 227.30 g/mol. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The tert-butylcarbamoyl group serves as a protective moiety, allowing selective reactions at other functional sites, which can facilitate the synthesis of complex organic molecules relevant in therapeutic contexts.
Research Findings
Recent studies have explored the compound's effects on various biological systems. Notably, it has shown promise in modulating apoptotic pathways, which are critical in cancer biology. For example, compounds that bind to Bcl-2 proteins, similar to this compound, have demonstrated the ability to induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer treatment .
Case Studies
- Apoptosis Induction : In vitro studies have indicated that compounds structurally related to this compound can effectively induce apoptosis in human leukemia cells. This effect is mediated through the inhibition of Bcl-2, leading to the activation of caspases and subsequent cell death .
- Enzyme Interaction : The compound's interaction with various enzymes has been documented, indicating that it may act as an inhibitor or modulator of enzyme activity. This aspect is crucial for developing therapeutic agents targeting metabolic pathways involved in disease processes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Cyclohexanecarboxylic acid | Parent compound | Baseline activity; lacks additional functional groups |
| 2-(Tert-butylcarbamoyl)benzoic acid | Aromatic derivative | Potential anti-inflammatory properties |
| 2-(Tert-butylcarbamoyl)cyclopentanecarboxylic acid | Cyclic derivative | Similar mechanisms but varied activity profiles |
The uniqueness of this compound lies in its structural stability combined with the reactivity provided by the tert-butylcarbamoyl group. This makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications.
Therapeutic Potential
The compound has been investigated for its potential use as a precursor in drug development, particularly in creating new anti-cancer agents and other therapeutics targeting apoptosis-related pathways . Its ability to selectively interact with biological targets positions it as a candidate for further research into novel drug formulations.
Industrial Applications
In addition to its medicinal uses, this compound is utilized in various industrial applications, including material science and chemical synthesis processes where specific reactivity patterns are required.
Q & A
Q. What are the common synthetic routes for 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid, and what analytical techniques validate its purity and structure?
Methodological Answer: Synthesis typically involves functionalizing cyclohexanecarboxylic acid derivatives. A plausible route includes:
Oxidation of Cyclohexanol/Cyclohexanone : Cyclohexanol is oxidized to cyclohexanone using chromium trioxide (CrO₃), followed by further oxidation to cyclohexanecarboxylic acid using potassium permanganate (KMnO₄) under mild conditions .
Introduction of tert-Butylcarbamoyl Group : Coupling tert-butylamine to the carboxylic acid via carbodiimide-mediated reactions (e.g., EDCI/HOBt in DMF) .
Validation :
Q. What are the solubility properties of this compound, and how do they influence experimental design?
Methodological Answer:
Q. How is the stereochemical configuration of the cyclohexane ring confirmed, and what challenges arise in maintaining enantiomeric purity?
Methodological Answer:
- Configuration Analysis : Chiral HPLC or capillary electrophoresis with chiral stationary phases (e.g., cyclodextrin-based columns) .
- Challenges : Racemization during synthesis (e.g., under acidic/basic conditions). Mitigation involves low-temperature reactions and protecting group strategies (e.g., tert-butoxycarbonyl (Boc) for amines) .
Advanced Research Questions
Q. How can researchers optimize low yields in coupling the tert-butylcarbamoyl group to the cyclohexanecarboxylic acid scaffold?
Methodological Answer:
- Catalytic Optimization : Screen coupling agents (e.g., EDCI vs. DCC) and additives (e.g., HOBt or DMAP) to reduce side reactions.
- Solvent Effects : Use anhydrous DMF or dichloromethane to minimize hydrolysis.
- Reaction Monitoring : TLC (silica, UV detection) or in situ FTIR to track carbodiimide activation and intermediate formation .
Q. What computational strategies are used to predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., Keap1/Nrf2 for antioxidant activity) using software like AutoDock Vina.
- QSAR Modeling : Correlate substituent effects (e.g., tert-butyl group bulkiness) with activity data from in vitro assays .
- Validation : Compare computational predictions with experimental IC₅₀ values from fluorescence polarization assays .
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
Methodological Answer:
- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during cyclohexane ring functionalization.
- Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to control stereochemistry during hydrogenation or coupling steps .
Q. What in vitro models are suitable for evaluating the anticonvulsant potential of this compound?
Methodological Answer:
Q. How do steric effects of the tert-butyl group influence the compound’s reactivity in multi-step syntheses?
Methodological Answer:
- Steric Hindrance : The bulky tert-butyl group may slow nucleophilic attacks or intramolecular cyclizations.
- Mitigation Strategies :
- Use microwave-assisted synthesis to enhance reaction rates.
- Introduce temporary protecting groups (e.g., trimethylsilyl) for sterically hindered positions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
